

What is 5-CFDA N-succinimidyl ester used for in research

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Compound of Interest

Compound Name: 5-CFDA N-succinimidyl ester

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An In-depth Technical Guide to **5-CFDA N-succinimidyl ester** in Research

Introduction

5-Carboxyfluorescein diacetate N-succinimidyl ester (5-CFDA SE), frequently referred to as Carboxyfluorescein succinimidyl ester (CFSE) in literature, is a versatile and widely utilized fluorescent dye in cellular biology research.[1][2][3] It is an amine-reactive, cell-permeable compound that provides a powerful tool for long-term cell tracking, and most notably, for monitoring cell proliferation both in vitro and in vivo.[1][4][5] Its utility spans various fields, including immunology, stem cell biology, and neuroscience.[6] This guide provides a comprehensive overview of its mechanism of action, core applications, quantitative parameters, and detailed experimental protocols for its use.

Mechanism of Action

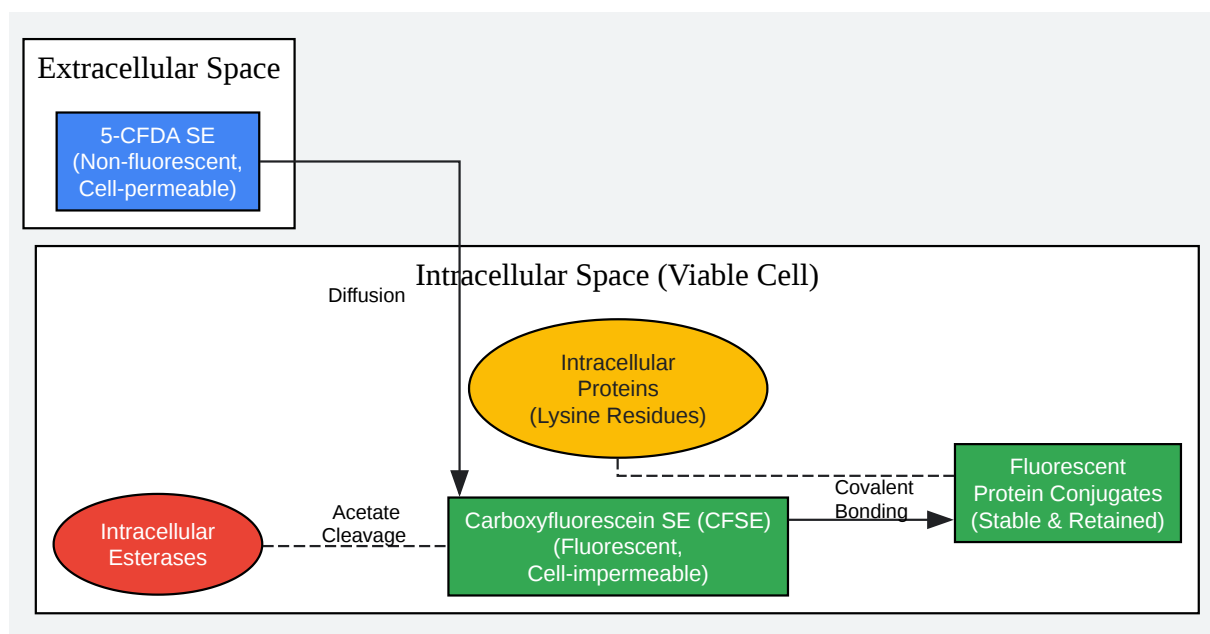
The functionality of 5-CFDA SE is a multi-step intracellular process that transforms a non-fluorescent, cell-permeable molecule into a stable, fluorescent, and cell-retained label.

- **Cellular Uptake:** 5-CFDA SE is a hydrophobic molecule due to its diacetate groups, which allows it to readily diffuse across the plasma membrane into the cytoplasm of living cells.[3][6][7]
- **Intracellular Activation:** Once inside a viable cell, non-specific intracellular esterase enzymes cleave the two acetate groups.[1][3][5][8] This enzymatic reaction is a key step, as it only

occurs in metabolically active cells, making it an intrinsic indicator of cell viability.

- **Fluorescence and Retention:** The removal of the acetate groups yields carboxyfluorescein succinimidyl ester (CFSE), a highly fluorescent molecule that is membrane-impermeant and thus trapped within the cell.^{[6][9][10]}
- **Covalent Labeling:** The succinimidyl ester (SE) moiety of CFSE is highly reactive towards primary amine groups. It forms stable, covalent amide bonds with intracellular proteins (e.g., on lysine residues), ensuring the fluorescent label is retained for long durations, through fixation processes, and is not transferred to adjacent cells.^{[1][3][5][8][10]}

This robust and stable labeling is the foundation for its primary applications in research.



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Caption: Mechanism of 5-CFDA SE uptake and activation in viable cells.

Core Research Applications

The unique properties of 5-CFDA SE make it suitable for several key research applications.

- **Cell Proliferation Analysis:** This is the most prominent use of the dye. When a labeled cell divides, the covalently bound fluorescent protein conjugates are distributed approximately equally between the two daughter cells.[3][11] Consequently, each successive generation in a population of proliferating cells has half the fluorescence intensity of its parent.[5][8] This allows for the resolution of up to 8-10 distinct cell generations by flow cytometry, providing a quantitative measure of cell division dynamics.[4][12]
- **In Vivo and In Vitro Cell Tracking:** The stable and non-transferable nature of the label makes it an excellent tool for tracking cell migration, localization, and fate over extended periods.[1][6] Labeled cells, such as lymphocytes or transplanted stem cells, can be monitored for weeks following their introduction into a host organism or a co-culture system.[7]
- **Cell Viability and Motility Assays:** Since enzymatic activity is required to render the dye fluorescent, fluorescence intensity can serve as an indicator of cell viability.[1] Furthermore, the stable labeling facilitates the tracking of individual cell movements in motility and migration assays.[5][6][9]

Quantitative Data and Specifications

Accurate experimental design requires precise knowledge of the dye's properties and the concentrations used.

Parameter	Value	Source(s)
Chemical Properties		
Molecular Weight	~557.5 g/mol	[6]
CAS Number	150347-59-4 (for 5/6 mixture)	[6][8]
Solvent	Anhydrous Dimethyl sulfoxide (DMSO)	[2][5][13]
Fluorescence Properties		
Excitation Maximum	~492 - 495 nm	[5][8][9][10][14]
Emission Maximum	~517 - 521 nm	[5][8][9][10][15]
Color	Green	[15]
Experimental Parameters		
Stock Solution Conc.	1 - 10 mM in anhydrous DMSO	[1][2][5]
Working Conc. (in vitro)	0.5 - 5 μ M (titration recommended)	[2][13]
Working Conc. (in vivo)	2 - 10 μ M (titration recommended)	[2][3]
Incubation Time	5 - 20 minutes	[2][8][13]
Incubation Temperature	Room Temperature or 37°C	[1][2][13]

Note: 5-CFDA SE labeling can exhibit some level of cytotoxicity at higher concentrations.[3][13] It is critical to perform a titration to determine the lowest possible concentration that provides a bright, uniform signal without impacting cell viability or proliferation rates for the specific cell type under investigation.[2][13]

Experimental Protocols

The following are detailed methodologies for labeling suspension and adherent cells. It is crucial to handle the dye in a manner that avoids moisture, as it hydrolyzes quickly in aqueous solutions.[2]

Protocol 1: Labeling of Cells in Suspension

This protocol is suitable for lymphocytes, hematopoietic stem cells, or other non-adherent cell lines.

Reagents and Materials:

- 5-CFDA SE powder
- Anhydrous DMSO
- Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), without phenol red
- Complete cell culture medium (e.g., RPMI + 10% FBS)
- Single-cell suspension at a concentration of $1-10 \times 10^6$ cells/mL^[5]

Procedure:

- **Prepare Stock Solution:** Prepare a 1-10 mM stock solution of 5-CFDA SE in anhydrous DMSO.^{[1][2][5]} For example, dissolve 25 mg of CFSE in 8.96 mL of DMSO for a 5 mM stock.^[1] Aliquot into single-use vials and store desiccated at -20°C, protected from light.^{[2][13]} Aliquots should be used within 2 months.^[2]
- **Cell Preparation:** Wash cells twice with sterile PBS to completely remove any serum proteins. Resuspend the cell pellet in pre-warmed (37°C) PBS at the desired concentration (e.g., $1-10 \times 10^6$ cells/mL).^{[1][5]}
- **Staining:** Add the 5-CFDA SE stock solution to the cell suspension to achieve the final desired working concentration (typically 1-10 μ M).^[1] Mix immediately and gently.
- **Incubation:** Incubate the cells for 10-20 minutes at 37°C, protected from light.^{[1][5]}
- **Quenching:** Stop the staining reaction by adding 4-5 volumes of ice-cold complete culture medium. The proteins in the serum will react with and sequester any unbound dye.^[5] Incubate on ice for 5 minutes.^[5]

- **Washing:** Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).^[16] Discard the supernatant and wash the cells at least twice with complete medium to remove any residual unbound dye.^[5] An additional incubation at 37°C for 5-20 minutes after the second wash can help free dye diffuse out of the cells before the final wash.^{[1][2]}
- **Final Resuspension:** Resuspend the final cell pellet in fresh, pre-warmed complete medium. The cells are now labeled and ready for downstream applications (e.g., cell culture for proliferation analysis or preparation for adoptive transfer).

Protocol 2: Labeling of Adherent Cells

This protocol is adapted for cells that grow attached to a culture vessel.

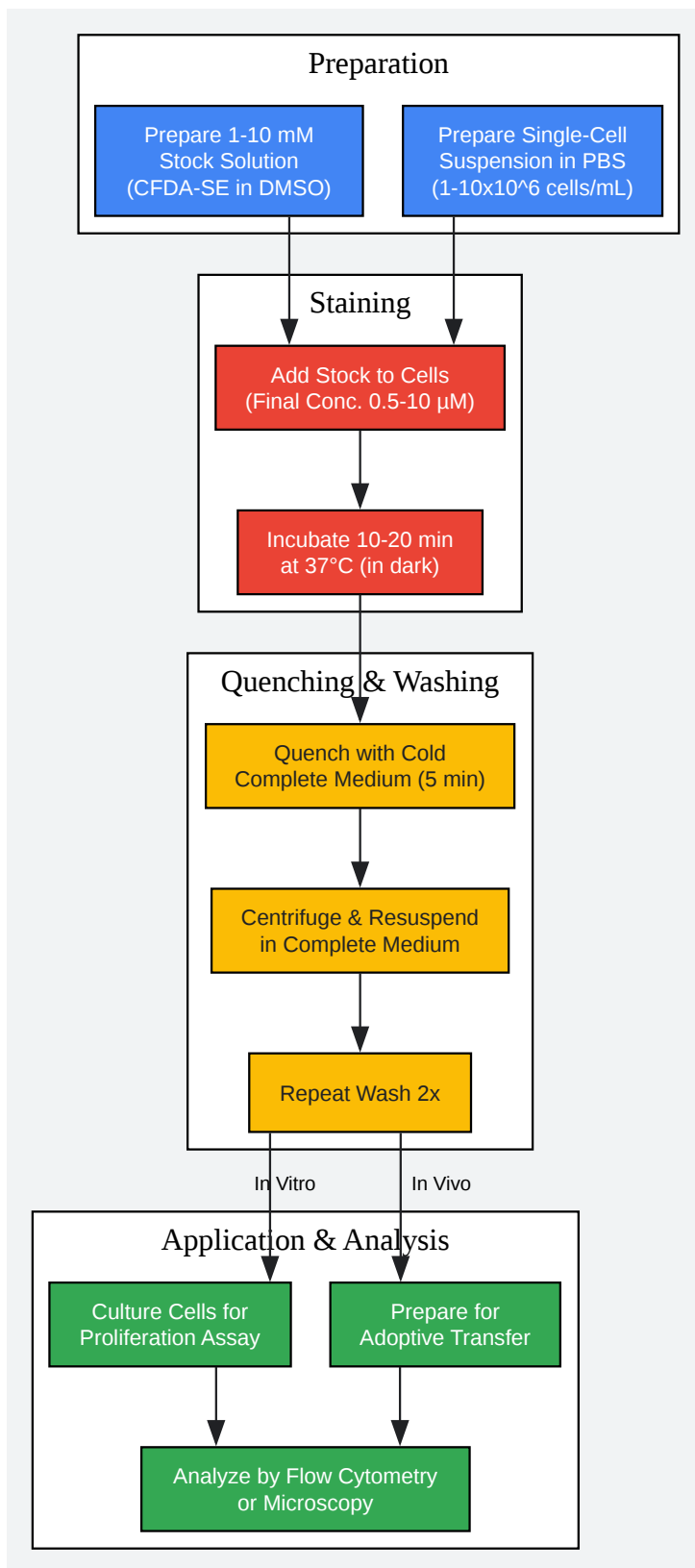
Reagents and Materials:

- Same as for suspension cells.
- Adherent cells cultured on coverslips or in culture dishes.

Procedure:

- **Prepare Staining Solution:** Prepare the 5-CFDA SE stock solution as described above. Just before use, dilute the stock solution in pre-warmed (37°C) serum-free medium or PBS to the final working concentration.
- **Cell Preparation:** When cells have reached the desired confluency, aspirate the culture medium from the dish.
- **Staining:** Add a sufficient volume of the pre-warmed staining solution to completely cover the cell monolayer.
- **Incubation:** Incubate the cells for 15-20 minutes at 37°C in a cell culture incubator, protected from light.^{[1][7]}
- **Quenching and Washing:** Aspirate the staining solution and immediately add fresh, pre-warmed complete culture medium to quench the reaction. Incubate for at least 20-30 minutes at 37°C to ensure sufficient hydrolysis and removal of unbound dye.^{[1][7]}

- Analysis: The labeled adherent cells can now be analyzed directly by fluorescence microscopy or detached using trypsin for analysis by flow cytometry.[1]



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Caption: General experimental workflow for labeling suspension cells.

Conclusion

5-CFDA N-succinimidyl ester is an invaluable reagent for the quantitative analysis of cell proliferation and long-term cell tracking. Its mechanism, which relies on the enzymatic activity of viable cells, ensures specific labeling of the desired cell population. By understanding the dye's properties and adhering to optimized protocols, researchers can effectively harness its capabilities to gain deep insights into cellular dynamics in a wide range of biological systems.

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